Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

描述

[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation.

作用机制

Target of Action

It is known to interact with enzymes in a gentle manner due to its strong water solubility .

Mode of Action

The compound carries a sulfonic acid anion and a quaternary ammonium cation, making it a betaine-type zwitterionic compound . This gives it a net charge of zero, contributing to its strong water solubility . Compared to betaine, it has an additional carbon-carbon double bond, allowing it to undergo polymerization reactions .

Biochemical Pathways

Due to its ability to undergo polymerization reactions, it can be used to modulate the conformation and stability of enzymes .

Pharmacokinetics

Its strong water solubility suggests that it may have good bioavailability .

Result of Action

Its interaction with enzymes in a gentle manner suggests that it may have a modulatory effect on enzyme activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors . Its solubility increases with temperature, suggesting that its action may be temperature-dependent . It can form ion pairs with anions in water, which may increase its solubility and stability .

生化分析

Biochemical Properties

The compound 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate is known for its gentle action on enzyme molecules . It carries a sulfonic acid anion and a quaternary ammonium cation, which gives it a net charge of zero and strong water solubility . Compared to betaine, this compound has an additional carbon-carbon double bond, allowing it to undergo polymerization . Therefore, it can be used to regulate the conformation and stability of enzymes .

Molecular Mechanism

Its ability to undergo polymerization suggests that it may interact with biomolecules in a way that influences their structure and function .

Temporal Effects in Laboratory Settings

Its hygroscopic nature suggests that it may have specific stability and degradation characteristics .

生物活性

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide, commonly referred to as DMAPS, is a zwitterionic monomer with significant biological activity and applications in various fields, particularly in biomedical and material sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

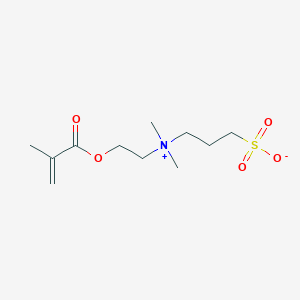

- IUPAC Name : 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate

- Molecular Formula : C₁₁H₂₁NO₅S

- Molecular Weight : 279.36 g/mol

- CAS Number : 3637-26-1

Biological Activity Overview

DMAPS exhibits a range of biological activities that make it suitable for applications in drug delivery, tissue engineering, and as a component in biocompatible materials.

1. Stem Cell Research

Research indicates that DMAPS plays a crucial role in the development of synthetic polymer coatings, such as PMEDSAH (poly(2-methacryloyloxyethyl phosphorylcholine)), which support the long-term growth of human embryonic stem cells. This capability is vital for standardizing culture conditions and enhancing the understanding of stem cell behavior (Villa-Diaz et al., 2010).

2. Antifouling Properties

DMAPS has been utilized to create zwitterionic sulfobetaine polymer surfaces that exhibit antifouling properties. These surfaces reduce protein adsorption and bacterial attachment, which are critical for improving the performance and longevity of implanted medical devices (Zhang et al., 2017).

3. Drug Delivery Systems

The compound's zwitterionic nature contributes to its biocompatibility and hemocompatibility, making it an ideal candidate for drug delivery systems. Studies have shown that DMAPS can enhance the stability and efficacy of drug formulations, particularly in targeted therapies (Zhao et al., 2020).

The biological activity of DMAPS is primarily attributed to its ability to undergo polymerization, which allows it to interact with various biomolecules. This interaction can influence the structure and function of proteins and nucleic acids, potentially leading to enhanced therapeutic effects.

Case Study 1: Stem Cell Growth Enhancement

Villa-Diaz et al. (2010) demonstrated that PMEDSAH coatings containing DMAPS significantly improved the proliferation and maintenance of human embryonic stem cells in vitro. The study highlighted the importance of surface chemistry in stem cell culture environments.

Case Study 2: Antifouling Surface Development

Zhang et al. (2017) investigated the use of DMAPS-modified surfaces in preventing bacterial colonization on medical implants. Their findings indicated a substantial reduction in biofilm formation compared to unmodified surfaces, underscoring the potential for improving implant success rates.

Research Findings Summary

| Application Area | Key Findings |

|---|---|

| Stem Cell Research | Enhanced growth and maintenance of human embryonic stem cells using DMAPS-coated surfaces (Villa-Diaz et al., 2010). |

| Antifouling Properties | Significant reduction in bacterial adhesion on DMAPS-modified surfaces (Zhang et al., 2017). |

| Drug Delivery | Improved stability and efficacy in drug formulations utilizing DMAPS (Zhao et al., 2020). |

科学研究应用

Structure and Composition

- Molecular Formula:

- Molecular Weight: 279.36 g/mol

- CAS Number: 3637-26-1

- Appearance: White crystalline powder

- Solubility: Soluble in water

Functional Groups

The presence of functional groups such as the dimethylammonium group and sulfonate contributes to its unique chemical behavior, enabling various interactions with biological systems and materials.

Polymer Chemistry

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is primarily used in the synthesis of polysulfobetaines. These polymers exhibit interesting properties such as:

- Antielectrolyte behavior in aqueous salt solutions.

- Biocompatibility and hemocompatibility , making them suitable for biomedical applications such as drug delivery systems.

Antimicrobial Agent

Research indicates that DMAPS possesses antimicrobial properties. It has been studied for its potential applications in:

- Biocides and preservatives : Effective in preventing microbial growth on surfaces, particularly in healthcare settings.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

Drug Delivery Systems

Due to its zwitterionic nature, DMAPS can be utilized in drug formulation and delivery systems. Its compatibility with biological tissues enhances its potential for use in:

- Targeted drug delivery : Facilitating the transport of therapeutic agents to specific sites within the body.

Material Science

In material science, DMAPS can be incorporated into coatings and films, providing:

- Enhanced durability against microbial colonization.

- Improved surface properties , making materials more resistant to biofouling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in industrial applications.

Case Study 2: Drug Delivery Applications

Research focused on the use of DMAPS in formulating drug delivery systems demonstrated its ability to encapsulate therapeutic agents effectively. In vitro studies showed enhanced cellular uptake and controlled release profiles, highlighting its utility in targeted therapies.

属性

IUPAC Name |

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIDFOKQCVACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41488-70-4 | |

| Record name | Poly(sulfobetaine methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41488-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10189895 | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-26-1 | |

| Record name | Sulfobetaine methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: SBMA's interaction with its target depends largely on the application. For example, in biomedical applications, its zwitterionic nature allows it to interact with both positively and negatively charged biomolecules. This can lead to various downstream effects such as:

- Reduced protein adsorption: The zwitterionic structure of SBMA creates a hydration layer that repels proteins, making it useful for creating antifouling surfaces in biomedical devices. [, , , ]

- Enhanced biocompatibility: SBMA's ability to minimize non-specific interactions with biomolecules enhances the biocompatibility of materials, making it suitable for applications like contact lenses and implants. [, , ]

- Control over mineralization: SBMA can influence the precipitation and dissolution of calcium phosphate, a critical process in bone formation, making it interesting for bone tissue engineering. [, ]

ANone: While the provided research papers do not explicitly state the molecular formula and weight of SBMA, these can be deduced from its chemical structure.

ANone: SBMA demonstrates excellent material compatibility and stability across various conditions, making it suitable for diverse applications:

- Aqueous Stability: SBMA exhibits high stability in aqueous solutions, even at high salt concentrations. This property is crucial for biomedical applications and water treatment technologies. [, , ]

- pH Sensitivity: SBMA-based hydrogels display pH-responsive swelling behavior, showing increased swelling in alkaline environments. This characteristic is valuable for controlled drug delivery applications. [, ]

- Temperature Sensitivity: SBMA polymers exhibit upper critical solution temperatures (UCST) in water, meaning they transition from a soluble to an insoluble state upon heating. This thermoresponsive behavior can be tuned by varying the polymer architecture, concentration, and the addition of salts. []

- Biodegradability: While not explicitly discussed in the provided papers, the presence of ester linkages in SBMA suggests potential for biodegradation, a crucial factor for its use in biomedical applications. []

ANone: The provided research does not focus on catalytic properties of SBMA. Its primary applications revolve around its zwitterionic nature, antifouling properties, and ability to modify material surfaces for improved biocompatibility and functionality.

ANone: The provided research papers primarily focus on experimental investigations of SBMA. Further research may explore computational approaches like molecular dynamics simulations to understand its interaction with water molecules, proteins, and other materials at the molecular level. This could lead to the development of QSAR models for predicting the properties of SBMA-based materials based on their chemical structure.

ANone: The provided research highlights the importance of SBMA's zwitterionic structure for its properties. Modifications to this structure, such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。